(R)-1-(3-Bromo-2-fluorophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-2-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, with an ethanamine group attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-fluorophenyl)ethanamine typically involves the bromination and fluorination of a phenylethylamine precursor. One common method includes the following steps:
Bromination: The phenylethylamine precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromo-2-fluorophenyl)ethanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-2-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylethylamines, while oxidation and reduction reactions may produce imines or amines, respectively.
Scientific Research Applications
®-1-(3-Bromo-2-fluorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Bromo-2-chlorophenyl)ethanamine
- ®-1-(3-Bromo-2-methylphenyl)ethanamine
- ®-1-(3-Bromo-2-iodophenyl)ethanamine
Uniqueness
®-1-(3-Bromo-2-fluorophenyl)ethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which may not be observed in similar compounds with different substituents.
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
YSAGSFSHBLJOCT-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Br)F)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.